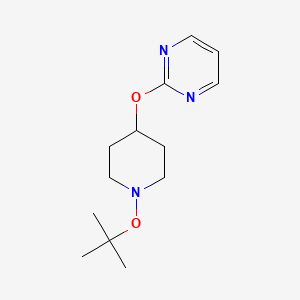

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of pyrimidine, featuring a piperidine ring substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives. The tert-butoxy group is introduced through a nucleophilic substitution reaction.

Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative. This step usually involves the use of a base, such as sodium hydride, to deprotonate the piperidine nitrogen, followed by nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine substituent.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets involved in cancer and neurological disorders.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can exhibit anticancer properties . A study demonstrated that similar compounds induced apoptosis in cancer cell lines, suggesting that 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine may also have similar effects.

Data Table: Cytotoxicity Assay Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 0.5 | Induction of apoptosis |

| Related Compound A | MDA-MB-231 (breast) | 0.3 | Inhibition of cell proliferation |

Neuropharmacology

The piperidine moiety is known for its interaction with neurotransmitter systems, making this compound a candidate for studying neurological disorders .

Case Study: Modulation of Neurotransmitter Receptors

In vitro studies have shown that compounds with similar structures can modulate the activity of neurotransmitter receptors, potentially offering therapeutic benefits in conditions like anxiety and depression.

Targeted Drug Delivery Systems

The rigid structure provided by the piperidine link can be utilized in the development of targeted drug delivery systems , particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.

Application Example

The incorporation of this compound into PROTAC designs has been shown to enhance the specificity and efficacy of targeted protein degradation, thereby improving therapeutic outcomes in cancer treatment.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

- 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid

Uniqueness

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is unique due to its specific combination of a piperidine ring with a tert-butoxy group and a pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a tert-butoxy group and a piperidine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Research indicates that pyrimidine derivatives, including those with piperidine linkers, often exhibit significant biological activities through various mechanisms:

- Antiviral Activity : Compounds similar to this compound have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, highlighting their potential in antiviral therapy .

- Anticancer Properties : Some pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential anticancer agents. For instance, oxazolo[5,4-d]pyrimidines have shown inhibition of cancer cell proliferation through apoptosis induction .

- Kinase Inhibition : Certain derivatives exhibit inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and JAK kinases, which are critical in tumor angiogenesis and growth .

Structure-Activity Relationships (SAR)

The SAR studies of piperidine-substituted pyrimidines reveal that modifications to the piperidine linker significantly affect biological activity. For example, variations in the substituents on the piperidine ring can enhance potency against HIV strains resistant to conventional therapies . The following table summarizes key findings from SAR studies:

| Compound | Activity | EC50 (nM) | Remarks |

|---|---|---|---|

| K-5a2 | Anti-HIV | 1.16 | High potency against NNRTI-resistant strains |

| 14b | Anticancer | 5.79-28.3 | Effective against multiple cancer cell lines |

| 16c | Anticancer | 2.85-18.0 | Superior activity compared to existing drugs |

Case Studies

- Antiviral Activity Against HIV : A study demonstrated that compounds structurally similar to this compound exhibited potent antiviral activity with EC50 values significantly lower than those of existing NNRTIs . This indicates a promising avenue for developing effective treatments for HIV.

- Cytotoxicity in Cancer Models : Another study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines, revealing that certain compounds could induce apoptosis and inhibit cell proliferation effectively . The findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

Properties

Molecular Formula |

C13H21N3O2 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxy]piperidin-4-yl]oxypyrimidine |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-16-9-5-11(6-10-16)17-12-14-7-4-8-15-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |

InChI Key |

CMJXMWAQYCKVKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)ON1CCC(CC1)OC2=NC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.